Lipophilicity (logP) Differential: Terbutaline 3,5-Dibenzyl Ether Exhibits >3 Log-Unit Higher Partition Coefficient Than the Parent Drug Terbutaline, Enabling Selective Organic-Phase Extraction
Terbutaline 3,5-Dibenzyl Ether has an experimentally derived or calculated octanol/water partition coefficient (logP) of 4.6 to 5.657, while the parent drug terbutaline has a logP value of 0.79 to 1.4 across multiple sources [1]. This represents a minimum difference of approximately 3.2 log units, corresponding to a >1,500-fold greater partitioning into the organic phase relative to the aqueous phase compared with terbutaline. By contrast, other common terbutaline impurities containing free hydroxyl groups, such as Terbutaline EP Impurity A (3,5-dihydroxybenzoic acid, CAS 99-10-5), are expected to have logP values in the same range as terbutaline (approximately 0.5–1.5) due to the presence of polar hydroxyl substituents.
| Evidence Dimension | Octanol/Water Partition Coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.6 (Molaid); logP = 5.657 (Chem960) |
| Comparator Or Baseline | Terbutaline: logP = 0.79 (experimental, repository.ubaya.ac.id); logP = 0.9 (SIELC); logP = 1.4 (chembase.cn); Terbutaline EP Impurity A (3,5-dihydroxybenzoic acid, CAS 99-10-5): logP ~1.0 (class-level inference, free hydroxyl-bearing resorcinol derivative). |
| Quantified Difference | ΔlogP ≥ 3.2 (factor >1,500-fold in organic/aqueous partitioning preference) |
| Conditions | Calculated and experimental logP values at 25°C; neutral species. |
Why This Matters
A >3 log-unit lipophilicity difference directly enables selective liquid-liquid extraction and orthogonal HPLC retention, making this compound uniquely suited as a retention time marker for process impurity tracking in ANDA regulatory submissions where baseline separation from the hydrophilic terbutaline peak is mandatory.
- [1] Molaid Chemical Database, CAS 28924-25-6. Calculated logP: 4.6; Melting Point: 124-126°C; Solubility: Chloroform. View Source
